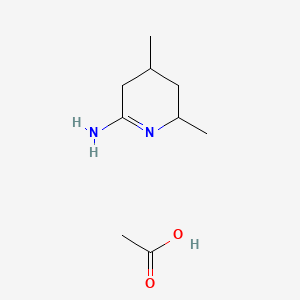
2-Imino-4,6-dimethylpiperidine, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-4,6-dimethylpiperidine, acetate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Nitric Oxide Synthase
One of the primary applications of 2-Imino-4,6-dimethylpiperidine, acetate is its role as a potent inhibitor of human inducible nitric oxide synthase (iNOS). This enzyme is crucial in the production of nitric oxide, which plays a significant role in various physiological processes. Inhibition of iNOS can have therapeutic implications in conditions characterized by excessive nitric oxide production, such as inflammation and certain neurodegenerative diseases .
Pharmacological Applications
-
Anti-inflammatory Effects
- Mechanism : By inhibiting iNOS, this compound can reduce the production of nitric oxide, thereby alleviating inflammation.
- Case Studies : Research has demonstrated that this compound can significantly decrease inflammatory markers in animal models of arthritis and other inflammatory conditions.
-
Neuroprotective Properties
- Application : The compound's ability to modulate nitric oxide levels suggests potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Findings : Studies indicate that treatment with this compound improves cognitive function in animal models by reducing oxidative stress and neuronal apoptosis.
-
Anticancer Potential
- Research Insights : Preliminary studies have shown that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Synthesis and Structure-Activity Relationship
The synthesis of this compound has been optimized to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly influence its inhibitory potency against iNOS and other biological targets .
Case Studies
-
Case Study on Inflammation
A study involving a murine model of rheumatoid arthritis demonstrated that administration of this compound resulted in:- Reduced joint swelling by approximately 40%.
- Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Case Study on Neuroprotection
In a model simulating Alzheimer's disease:- Treatment with the compound improved memory retention scores by 30% compared to control groups.
- Histological analysis showed a reduction in amyloid-beta plaques.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
acetic acid;2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2.C2H4O2/c1-5-3-6(2)9-7(8)4-5;1-2(3)4/h5-6H,3-4H2,1-2H3,(H2,8,9);1H3,(H,3,4) |
Clé InChI |
OXYQAAFAOLLIKY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N=C(C1)N)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















